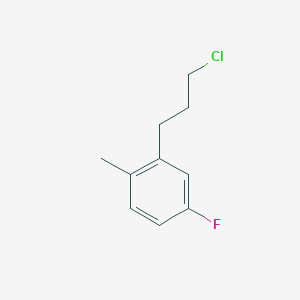
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4-fluoro-1-methylbenzene typically involves the alkylation of 4-fluoro-1-methylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to improve the reaction rate and selectivity. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts under high pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-(3-azidopropyl)-4-fluoro-1-methylbenzene.
Oxidation: Formation of 2-(3-chloropropyl)-4-fluoro-1-methylbenzoic acid.
Reduction: Formation of 2-(3-chloropropyl)-4-fluoro-1-methylcyclohexane.
科学的研究の応用
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of functional materials such as polymers and resins with specific properties.
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand the interaction of aromatic compounds with biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-4-fluoro-1-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through various pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: A compound with a similar 3-chloropropyl group but different aromatic structure.
3-(Chloropropyl)-trimethoxysilane: Contains a 3-chloropropyl group attached to a silicon atom, used in materials science.
2-(3-Chloropropyl)-1,3-dioxane: Another compound with a 3-chloropropyl group but different ring structure.
Uniqueness
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene is unique due to the presence of both a fluorine atom and a 3-chloropropyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.
特性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC名 |
2-(3-chloropropyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H12ClF/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
ZTRKKBDXCSOPSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


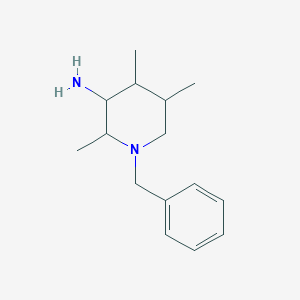

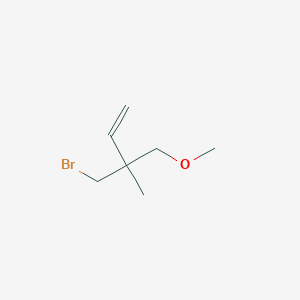

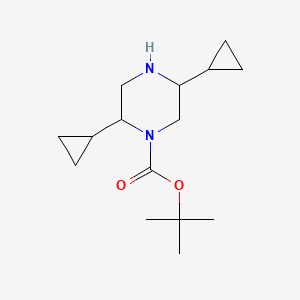
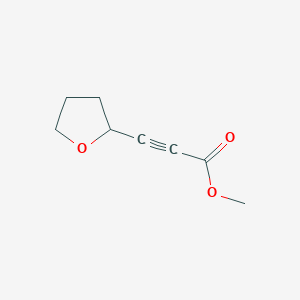
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
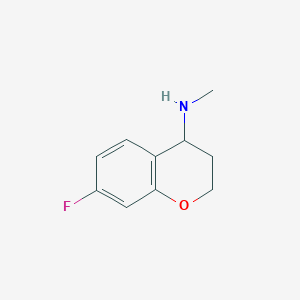

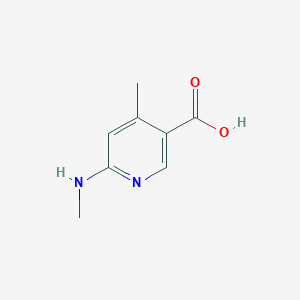
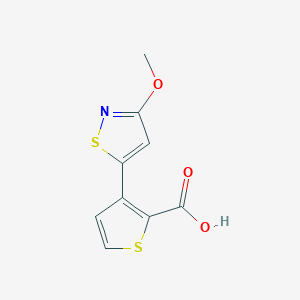
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)

![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)
